BenchChemオンラインストアへようこそ!

(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane

Enantioselective synthesis Chiral building block Enzymatic resolution

(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane (CAS 2580097-96-5) is a chiral, 1,2-disubstituted cyclobutane derivative with molecular formula C6H11BrO and molecular weight 179.05 g/mol. The compound features a defined (1R,2R) absolute configuration at both stereogenic centers, establishing a cis relationship between the bromomethyl and methoxy substituents on the strained four-membered ring.

Molecular Formula C6H11BrO
Molecular Weight 179.057
CAS No. 2580097-96-5
Cat. No. B2760934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane
CAS2580097-96-5
Molecular FormulaC6H11BrO
Molecular Weight179.057
Structural Identifiers
SMILESCOC1CCC1CBr
InChIInChI=1S/C6H11BrO/c1-8-6-3-2-5(6)4-7/h5-6H,2-4H2,1H3/t5-,6+/m0/s1
InChIKeyCWVKLAROGDXXDR-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane (CAS 2580097-96-5): A Chiral Cyclobutane Building Block for Enantioselective Synthesis and Drug Discovery


(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane (CAS 2580097-96-5) is a chiral, 1,2-disubstituted cyclobutane derivative with molecular formula C6H11BrO and molecular weight 179.05 g/mol . The compound features a defined (1R,2R) absolute configuration at both stereogenic centers, establishing a cis relationship between the bromomethyl and methoxy substituents on the strained four-membered ring. This specific stereochemistry distinguishes it from achiral or racemic cyclobutane building blocks and positions it as a valuable intermediate for constructing enantiomerically pure molecular architectures in medicinal chemistry and organic synthesis.

Why (1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane Cannot Be Replaced by Generic Cyclobutane Bromides


Superficially similar cyclobutane building blocks such as 1-(bromomethyl)-1-methoxycyclobutane (CAS 30800-71-6), 1-(bromomethyl)-3-methoxycyclobutane (CAS 1696252-78-4), or unsubstituted (bromomethyl)cyclobutane (CAS 17247-58-4) share the bromomethyl reactive handle but differ critically in substitution pattern, stereochemistry, or both. The (1R,2R) configuration places the electron-donating methoxy group adjacent to the electrophilic bromomethyl center in a fixed cis arrangement, which can influence both the stereochemical outcome of subsequent nucleophilic displacements and the conformational preferences of downstream intermediates. In drug discovery, the cyclobutane ring itself serves as a conformational constraint, an alkene bioisostere, and a metabolic stability enhancer, but these benefits are exquisitely sensitive to the exact substitution geometry [1]. Generic, achiral, or regioisomeric alternatives cannot replicate the stereochemical information and regiochemical reactivity profile encoded in the (1R,2R)-1-(bromomethyl)-2-methoxycyclobutane scaffold.

Quantitative Differentiation Evidence for (1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane vs. Closest Analogs


Stereochemical Purity Advantage: cis-2-Bromomethyl Cyclobutane Scaffolds Achieve ≥97% ee in Enzymatic Resolutions

The cis-2-bromomethyl cyclobutane scaffold—the core architecture of (1R,2R)-1-(bromomethyl)-2-methoxycyclobutane—has been demonstrated to undergo highly stereoselective enzymatic hydrolysis. Pig liver esterase (PLE)-catalyzed hydrolysis of racemic cis-2-bromomethyl cyclobutanecarboxylate esters yields acid products with ≥97% enantiomeric excess (ee), confirming that the cis-bromomethyl geometry provides a highly enantioselective handle for chiral resolution [1]. In contrast, the analogous cis-2-methyl cyclopentane substrate yields products of only 22% ee [1], demonstrating that the combination of the four-membered ring constraint and cis-bromomethyl substitution is uniquely effective for stereochemical control. Achiral or trans-configured cyclobutane analogs lack this stereochemical resolving power.

Enantioselective synthesis Chiral building block Enzymatic resolution

Regiochemical Differentiation: 1,2-Substitution Pattern vs. 1,1- and 1,3-Regioisomers

(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane (target) positions the electrophilic bromomethyl group (CBr) at C1 and the electron-donating methoxy group (OMe) at the adjacent C2 carbon . The closest commercial alternatives exhibit distinct connectivity: 1-(bromomethyl)-1-methoxycyclobutane (CAS 30800-71-6) bears both substituents at the same carbon (geminal 1,1-substitution) , while 1-(bromomethyl)-3-methoxycyclobutane (CAS 1696252-78-4) places them in a 1,3-relationship across the ring [1]. The vicinal 1,2-arrangement of the target compound enables through-space electronic interaction between the substituents on adjacent carbons, a property absent in both the 1,1- and 1,3-regioisomers. This adjacency is relevant when the cyclobutane ring is intended to orient pharmacophoric elements for target engagement [2].

Regioselective synthesis Structure-activity relationship (SAR) Medicinal chemistry

Molecular Property Differentiation: Compact 1,2-Disubstituted Cyclobutane as a Conformational Restriction Tool

The cyclobutane ring has been established as a privileged scaffold in medicinal chemistry for restricting conformational flexibility, serving as an alkene bioisostere to prevent cis/trans isomerization, and increasing metabolic stability [1]. The (1R,2R)-1-(bromomethyl)-2-methoxycyclobutane scaffold, bearing a 1,2-disubstituted pattern with a molecular weight of 179.05 g/mol , is 9% lighter than 1-(bromomethyl)-1-(methoxymethyl)cyclobutane (CAS 1485720-88-4, MW 193.08 g/mol) [2] and 32% lighter than 1-(bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane (MW 237.13 g/mol) . This lower molecular weight, combined with the cyclobutane core that contributes only one non-aromatic ring, supports favorable physicochemical properties when the intermediate is incorporated into larger drug-like molecules.

Conformational restriction Bioisostere Metabolic stability

NK1 Antagonist Pharmacophore: Class-Level Evidence for 1,2-Disubstituted Cyclobutane Derivatives

A series of 1,2-disubstituted cyclobutane derivatives have been reported as potent and selective NK1 receptor antagonists, with several compounds achieving binding affinities of Ki ≤ 1 nM against the human NK1 receptor and demonstrating potent central NK1 inhibition following oral administration [1]. The (1R,2R)-1-(bromomethyl)-2-methoxycyclobutane scaffold provides the precise 1,2-substitution pattern and stereochemical handle required to construct such pharmacophores. The bromomethyl group serves as a versatile electrophilic anchor for introducing amine, amide, or heterocyclic substituents at the C1 position, while the methoxy group at C2 can be retained or further derivatized depending on SAR requirements.

NK1 receptor antagonist Neurokinin receptor CNS drug discovery

Optimal Procurement and Application Scenarios for (1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane


Enantioselective Synthesis of Chiral Cyclobutane-Containing Drug Candidates

Medicinal chemistry groups synthesizing chiral drug candidates that incorporate a 1,2-disubstituted cyclobutane core should procure the (1R,2R) enantiomer directly. The cis-2-bromomethyl cyclobutane scaffold has been validated to deliver ≥97% ee in enzymatic resolutions, confirming that the stereochemical information in this building block can be faithfully transmitted to downstream products [1]. Starting from the racemic or achiral analog would necessitate additional chiral separation steps, reducing overall yield and increasing cost. The target compound's bromomethyl group enables direct nucleophilic substitution with amines, thiols, or alkoxides to elaborate the C1 position while preserving the C2 methoxy stereochemistry.

NK1 Receptor Antagonist Lead Optimization Programs

Groups pursuing neurokinin-1 (NK1) receptor antagonists for CNS indications (emesis, depression, anxiety) should prioritize the 1,2-disubstituted cyclobutane scaffold. Published SAR demonstrates that optimized 1,2-disubstituted cyclobutane NK1 antagonists achieve Ki ≤ 1 nM binding affinity and demonstrate oral central activity [1]. The (1R,2R)-1-(bromomethyl)-2-methoxycyclobutane provides the exact substitution pattern required to access this validated pharmacophore series, whereas 1,1- and 1,3-disubstituted analogs orient functional groups differently and lack reported NK1 potency of comparable magnitude.

Conformational Restriction and Alkene Bioisostere Replacement in Lead Optimization

When a lead series contains a metabolically labile alkene or a flexible linker that requires conformational restriction, (1R,2R)-1-(bromomethyl)-2-methoxycyclobutane offers a rigid cyclobutane replacement. The cyclobutane core prevents cis/trans isomerization, increases metabolic stability, and directs key pharmacophore groups with defined spatial geometry [1]. The (1R,2R) stereochemistry ensures that the relative orientation of subsequent substituents introduced at C1 and C2 is stereochemically defined, an advantage that achiral (bromomethyl)cyclobutane (CAS 17247-58-4) cannot provide. The lower molecular weight (179.05 g/mol) relative to bulkier cyclobutane building blocks preserves fragment-like properties for efficient lead optimization.

Fragment-Based Drug Discovery (FBDD) Library Construction

The target compound's molecular weight of 179.05 g/mol, combined with its chiral 1,2-disubstituted cyclobutane scaffold and versatile bromomethyl reactive handle, makes it suitable for inclusion in fragment libraries. Cyclobutane-containing fragments offer distinct three-dimensionality and conformational constraint compared to planar aromatic fragments [1]. The (1R,2R) enantiomer provides stereochemically pure material for fragment soaking or screening, eliminating the confounding factor of racemic mixtures in hit identification. The compact scaffold leaves substantial molecular weight headroom for fragment growth while staying within lead-likeness guidelines.

Quote Request

Request a Quote for (1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.